N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide
Description
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is absent in the provided sources, analogous propanamides exhibit characteristic signals:
Infrared (IR) Spectroscopy
The IR spectrum would show:
Mass Spectrometry (MS)
The molecular ion peak at m/z 297 corresponds to the molecular weight. Fragmentation patterns likely include loss of the methoxy group (m/z 265) and cleavage of the amide bond (m/z 118 for propanamide).
X-ray Crystallography and Conformational Analysis
No X-ray crystallographic data for this compound is available in the provided sources. However, related propanamide derivatives adopt anti-periplanar conformations due to steric hindrance between the aromatic substituents. Density functional theory (DFT) simulations could predict bond angles and torsional strain in the propyl backbone.
Comparative Structural Analysis with Related Propanamide Derivatives
Table 2: Structural Comparison with Analogous Propanamides
Key differences include:
- Branching : The title compound features a branched propyl chain with dual aromatic groups, unlike linear chains in simpler derivatives.
- Substituent Effects : The 3-methoxyphenyl group enhances electron-donating capacity compared to 4-methoxyphenyl analogues.
- Steric Demand : The phenyl and 3-methoxyphenyl groups create steric hindrance, potentially affecting binding affinity in biological systems.
Properties
CAS No. |
920317-72-2 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-3-19(21)20-14-17(12-15-8-5-4-6-9-15)16-10-7-11-18(13-16)22-2/h4-11,13,17H,3,12,14H2,1-2H3,(H,20,21) |
InChI Key |
DMVCVXDOIUIWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC(CC1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Direct Amide Formation
One of the most straightforward approaches involves the direct reaction of a carboxylic acid derivative with an amine:
Reagents : The carboxylic acid (e.g., propanoic acid derivative) is activated using coupling agents such as HATU or EDC.
Conditions : The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Yield : This method can yield high purity products, often exceeding 90% depending on the specific conditions used.
Use of Activated Esters
Another effective method involves using activated esters, which can enhance the reactivity of the carboxylic acid:
Procedure : An activated ester (such as a pentafluorophenyl or N-hydroxysuccinimide ester) is reacted with the corresponding amine.
Advantages : This method often results in cleaner reactions with fewer side products, making purification easier.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to accelerate the formation of amides:
Conditions : The reaction mixture is subjected to microwave irradiation, which can significantly reduce reaction times from hours to minutes.
Benefits : This method often leads to higher yields and purities due to enhanced mass and heat transfer.
Comparative Analysis of Methods
The following table summarizes the different preparation methods for this compound, highlighting their advantages and considerations:
| Method | Advantages | Considerations |
|---|---|---|
| Direct Amide Formation | Simple and straightforward | May require purification steps |
| Activated Esters | Cleaner reactions, higher yields | More expensive reagents |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Requires specialized equipment |
| Multi-Step Synthesis | Flexibility in starting materials | Longer overall synthesis time |
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond can undergo hydrolysis:
-
Acidic hydrolysis : Cleavage to yield propanoic acid and the amine precursor .
-
Basic hydrolysis : Formation of a carboxylate salt and the amine .
-
Enzymatic hydrolysis : Potential cleavage via proteases, though not explicitly studied for this compound.
2.2 Functional Group Interactions
-
Methoxy groups : Electron-donating effects may influence reactivity in aromatic substitution or oxidation reactions .
-
Propyl chain : Susceptible to oxidation (e.g., to ketones) or alkylation under appropriate conditions .
Chemical Transformations
3.1 Derivatization of the Amide
-
Nitrile formation : Conversion of the amide to a nitrile via dehydrating agents (e.g., TFAA, triethylamine) .
-
Esterification : Reaction with alcohols under acidic conditions to form esters .
-
Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) to introduce additional substituents .
3.2 Stability and Analytical Methods
-
Spectroscopic characterization :
Key Research Findings
-
Synthetic efficiency : Coupling agents like HATU and PYBOP enhance amide bond formation yields .
-
Stereoselectivity : Not directly studied for this compound, but analogous amides show stereospecific interactions in biological systems .
-
Thermal stability : Likely moderate due to the amide’s hydrogen-bonding capacity .
Table 2: Analytical Data
| Property | Expected Value |
|---|---|
| Molecular formula | C₂₁H₂₅NO₂ |
| Molecular weight | 325.44 g/mol |
| IR (amide carbonyl) | 1680–1700 cm⁻¹ |
| Solubility | Poor in water; soluble in DMSO/THF |
Scientific Research Applications
Central Nervous System Disorders
The compound has shown promise in treating several central nervous system (CNS) disorders, including epilepsy, Parkinson's disease, and depression. Its mechanism of action may involve modulation of neurotransmitter systems or direct neuroprotective effects. For instance, compounds similar to N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide have been evaluated for their ability to antagonize convulsions and reduce neurotoxicity in animal models .
Pain Management
Research indicates that derivatives of this compound may serve as effective analgesics. Previous studies have highlighted the efficacy of similar compounds in managing chronic pain conditions through their action on pain pathways in the CNS .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, suggesting that this compound may also exhibit activity against various bacterial strains. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl groups can enhance antibacterial efficacy .
Case Studies
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
Data Tables and Research Findings
The SAR studies indicate that:
- Dimethoxyphenyl Group : Enhances binding affinity to biological targets.
- Phenyl Propyl Chain : Critical for maintaining pharmacological activity.
- Propanamide Moiety : Essential for the overall stability and bioavailability of the compound.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds exhibit structural similarities to N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide, differing primarily in substituents and functional groups:
Functional Group Analysis
- Methoxy vs. Hydroxy Groups : The 3-methoxyphenyl group in the target compound offers moderate hydrophobicity compared to hydroxylated analogs (e.g., ZINC000524731832), which may reduce solubility but enhance membrane permeability .
- Propanamide vs. Acetamide : The longer alkyl chain in propanamides (vs. acetamides) may improve binding to elongated hydrophobic pockets in targets like opioid or kappa receptors .
- Sulfonamide vs.
Pharmacological Implications
- Receptor Selectivity: The absence of electronegative groups (e.g., trifluoromethyl or sulfonamide) in the target compound suggests lower affinity for ionotropic receptors (e.g., NMDA) compared to EP3 348 550A1 derivatives .
Research Findings and Data Gaps
While structural comparisons highlight key differences, the provided evidence lacks direct pharmacological data for this compound. Further studies should focus on:
Biological Activity
N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide, also known by its CAS number 205242-66-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Biological Activity
This compound has been investigated for various biological activities:
1. Antimicrobial Properties
Research indicates that derivatives of phenylpropyl amides exhibit antimicrobial activity. A study highlighted that compounds similar to this compound showed effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .
2. Anticancer Activity
The compound has been evaluated for anticancer properties, particularly against breast cancer cell lines. In vitro assays demonstrated that it could inhibit cell proliferation and induce apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and death .
The biological effects of this compound are believed to be mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, which could explain its potential anticonvulsant activity.
- Cell Cycle Regulation : The ability to induce apoptosis in cancer cells suggests that it may interfere with cell cycle progression.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Study : A study found that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Cancer Cell Line Study : In vitro tests revealed that the compound reduced viability in MCF-7 breast cancer cells significantly, with IC50 values indicating a potent effect compared to standard chemotherapeutic agents .
- QSAR Analysis for Anticonvulsant Activity : A QSAR model developed using related compounds suggested that modifications to the phenylpropyl structure could enhance anticonvulsant properties while minimizing neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
